molecular formula C7H15N B100543 1-Isopropylpyrrolidine CAS No. 17544-07-9

1-Isopropylpyrrolidine

Cat. No.: B100543
CAS No.: 17544-07-9
M. Wt: 113.2 g/mol
InChI Key: YQOPNAOQGQSUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with an isopropyl groupThe molecular formula of this compound is C7H15N, and it has a molecular weight of 113.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with isopropyl halides under basic conditions. For example, pyrrolidine can be reacted with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, such as tetrahydrofuran or dimethylformamide, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Isopropylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex macrocyclic structures and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-Isopropylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isopropyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-propan-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOPNAOQGQSUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497264
Record name 1-(Propan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17544-07-9
Record name 1-(Propan-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylpyrrolidine
Reactant of Route 2
1-Isopropylpyrrolidine
Reactant of Route 3
Reactant of Route 3
1-Isopropylpyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Isopropylpyrrolidine
Reactant of Route 5
Reactant of Route 5
1-Isopropylpyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Isopropylpyrrolidine
Customer
Q & A

Q1: What is the general structure of these compounds and how does it relate to their herbicidal activity?

A1: The research focuses on a series of 3-[(substituted phenyl)(hydroxy)methylene]-1-isopropylpyrrolidine-2,4-dione derivatives. These compounds share a core 1-isopropylpyrrolidine-2,4-dione ring system with a (substituted phenyl)(hydroxy)methylene group at the 3-position. While the exact mechanism of action is not elucidated in these studies, the presence of the enol group, often involved in intramolecular hydrogen bonding with a neighboring keto oxygen atom [, , , , ], might be crucial for their herbicidal activity.

Q2: Are there any structural features that seem particularly important for activity?

A2: While all the studied compounds exhibit herbicidal potential, the nature and position of substituents on the phenyl ring appear to influence their efficacy. For instance, the dihedral angle between the phenyl and pyrrolidine rings, influenced by the substituents, varies significantly among the compounds, ranging from 11.09° in (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione [] to 62.02° in (Z)-3-[Hydr­oxy(2,4-dimethoxy­phen­yl)methyl­ene]-1-isopropyl­pyrrolidine-2,4-dione []. This suggests that the spatial orientation of the phenyl ring relative to the core structure might play a role in target interaction and, consequently, herbicidal activity.

Q3: What analytical techniques were used to characterize these compounds?

A3: The primary technique used for structural characterization in these studies is single-crystal X-ray diffraction. This method provides detailed information about the three-dimensional structure, bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding structure-activity relationships.

Q4: Have these compounds been tested in biological systems to confirm their herbicidal activity?

A4: While the papers primarily focus on the synthesis and structural characterization of these this compound-2,4-dione derivatives, they are repeatedly described as "potent herbicides" or "potential herbicides" [, , , , ]. This strongly suggests that preliminary herbicidal activity data likely exists, though not presented in these specific publications. Further research exploring in vitro and in vivo studies is needed to validate these claims and elucidate the specific mechanisms of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.